molecular formula C20H16FN3O4S B6420617 2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide CAS No. 880796-62-3

2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B6420617
CAS No.: 880796-62-3
M. Wt: 413.4 g/mol
InChI Key: COVCRGKMNKMRBF-YBEGLDIGSA-N
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Description

2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is an organic compound known for its distinctive chemical structure and properties. This compound comprises a thiazolidine ring, making it a subject of interest in various scientific fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves several steps. One common route starts with the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with the appropriate amino acid derivatives under controlled conditions to yield the desired product.

Industrial Production Methods: : Industrial production typically involves optimizing these reactions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidizing agents such as potassium permanganate can be used to transform it into different oxidation states.

  • Reduction: : Reducing agents like sodium borohydride may reduce certain functional groups within the molecule.

  • Substitution: : Various nucleophiles can substitute the functional groups in the thiazolidine ring.

Common Reagents and Conditions: : Common reagents include organic solvents like dichloromethane and reagents like sodium hydroxide for basic conditions or hydrochloric acid for acidic conditions.

Major Products: : The products formed depend on the specific reactions; oxidations may yield hydroxyl derivatives, reductions may produce amines, and substitutions can result in a wide range of derivatives based on the nucleophile used.

Scientific Research Applications

This compound has extensive applications in various fields:

  • Chemistry: : Used as a building block in organic synthesis, it plays a crucial role in forming more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Potential therapeutic uses in treating diseases, possibly acting as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials and chemical products due to its unique properties.

Mechanism of Action

The exact mechanism of action depends on the application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors in the body, inhibiting their activity and thereby exerting its therapeutic effects. The thiazolidine ring is often crucial in these interactions, as it can form stable complexes with the target molecules.

Comparison with Similar Compounds

Similar Compounds: : Compounds like thiazolidinediones, known for their antidiabetic properties, share structural similarities but differ in specific functional groups and their biological targets.

Uniqueness: : What sets 2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide apart is the specific arrangement of its functional groups, particularly the 4-fluorophenyl and 4-methylphenyl groups, which may impart distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c1-12-2-6-14(7-3-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVCRGKMNKMRBF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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